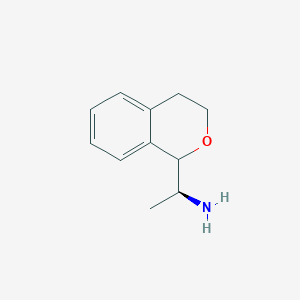
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as 1-(1,2,3,4-tetrahydro-1-naphthalenyl)ethanamine or TNEA. The purpose of
Mecanismo De Acción
The mechanism of action of (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is not fully understood. However, studies have shown that it may act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This may explain its potential therapeutic effects on conditions such as depression and anxiety.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine has several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may explain its potential therapeutic effects on various conditions. It has also been shown to have anti-inflammatory effects and may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine in lab experiments is its potential therapeutic effects on various conditions. However, one of the limitations is its complex synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for research on (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine. One area of research is its potential as a pharmaceutical agent for various conditions. Further studies are needed to explore its potential therapeutic effects and to understand its mechanism of action. Other areas of research include its potential as an anti-inflammatory and anti-cancer agent, as well as its potential use in other fields such as agriculture and materials science.
In conclusion, (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. Its complex synthesis method and potential therapeutic effects make it an important area of research for future studies. Further research is needed to explore its potential as a pharmaceutical agent, anti-inflammatory and anti-cancer agent, and its potential use in other fields.
Métodos De Síntesis
The synthesis of (1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reduction of 1-(3,4-dihydro-1H-isochromen-1-yl)ethanone with sodium borohydride or lithium aluminum hydride. Another method involves the reduction of 1-(3,4-dihydro-1H-isochromen-1-yl)ethanenitrile with hydrogen gas over a palladium catalyst.
Aplicaciones Científicas De Investigación
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine has been studied extensively for its potential applications in various fields. One of the most significant areas of research is its potential use as a pharmaceutical agent. Studies have shown that this compound has potential therapeutic effects on various conditions, including depression, anxiety, and schizophrenia. Other studies have also explored its potential as an anti-inflammatory and anti-cancer agent.
Propiedades
IUPAC Name |
(1S)-1-(3,4-dihydro-1H-isochromen-1-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8(12)11-10-5-3-2-4-9(10)6-7-13-11/h2-5,8,11H,6-7,12H2,1H3/t8-,11?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKZLDIKOPPRGH-YMNIQAILSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1C2=CC=CC=C2CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(3,4-Dihydro-1H-isochromen-1-yl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

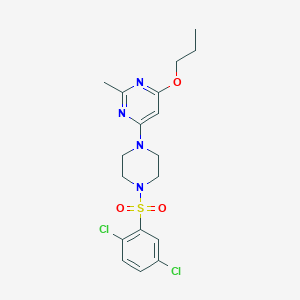
amino}-3-(naphthalen-1-yloxy)propan-2-ol](/img/structure/B2958925.png)
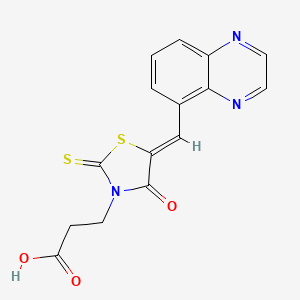
![8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(2-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2958928.png)
![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)
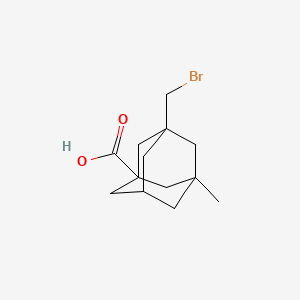

![2-{[4-(methoxymethyl)-6-oxo-2-(1-pyrrolidinyl)-1(6H)-pyrimidinyl]methyl}benzonitrile](/img/structure/B2958933.png)
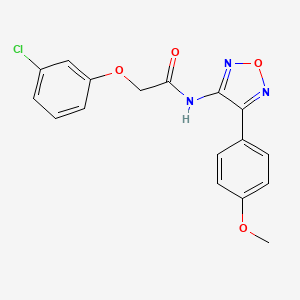
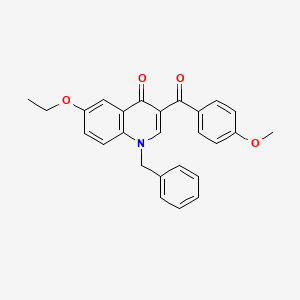
![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)
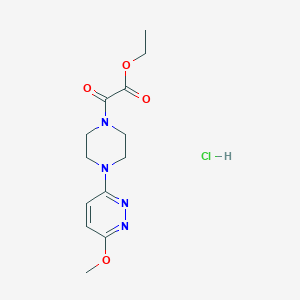
![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)
![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2958943.png)